molecular formula C18H19N3O2 B12460617 2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile

2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile

Cat. No.: B12460617
M. Wt: 309.4 g/mol
InChI Key: JJSUQWYWPGRAIO-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound that belongs to the pyran family Pyran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves a multicomponent reaction. One common method is the four-component coupling reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate. This reaction is catalyzed by copper nanoparticles on charcoal (Cu/C) and can be carried out under conventional heating or microwave irradiation . The reaction conditions are mild, and the catalyst can be reused multiple times without significant loss of activity .

Chemical Reactions Analysis

2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile include other pyran derivatives with different substituents These compounds may have similar biological activities but differ in their potency and specificity

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C18H19N3O2/c1-18(2,3)16-13(9-19)15(14(10-20)17(21)23-16)11-5-7-12(22-4)8-6-11/h5-8,15H,21H2,1-4H3

InChI Key

JJSUQWYWPGRAIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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